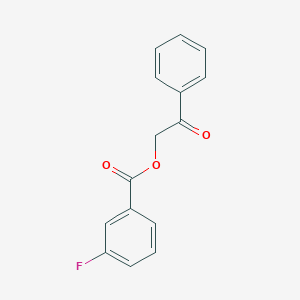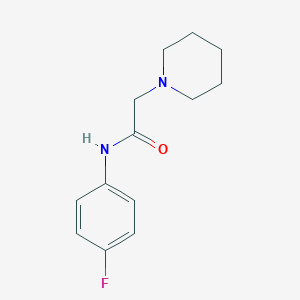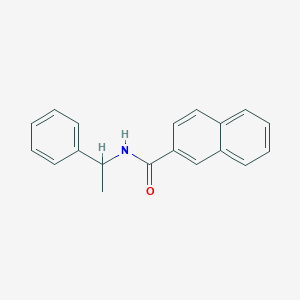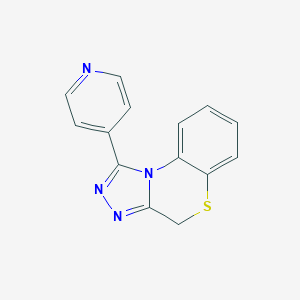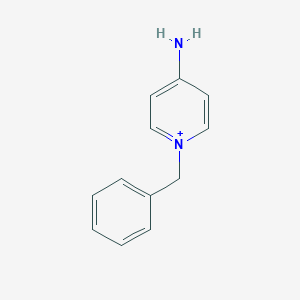
5-(1-adamantyl)-3,4-dihydro-2H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-adamantyl)-3,4-dihydro-2H-pyrrole is a compound that features a unique structure combining the adamantane moiety with a pyrroline ring. Adamantane is a polycyclic hydrocarbon known for its diamond-like structure, while pyrroline is a five-membered ring containing one nitrogen atom. This combination results in a compound with interesting chemical and physical properties, making it a subject of study in various fields of science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-adamantyl)-3,4-dihydro-2H-pyrrole typically involves the reaction of adamantyl derivatives with pyrroline precursors. One common method includes the reduction of 1-adamantyl ketones followed by cyclization to form the pyrroline ring. The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) and cyclization catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions: 5-(1-adamantyl)-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding adamantyl-pyrroline oxides.
Reduction: Reduction reactions can further modify the pyrroline ring or the adamantyl group.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrroline ring or adamantyl moiety are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2) and nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantyl-pyrroline oxides, while substitution can produce various functionalized derivatives.
科学研究应用
5-(1-adamantyl)-3,4-dihydro-2H-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of viral infections and neurological disorders.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of 5-(1-adamantyl)-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways. The adamantyl group is known to enhance the lipophilicity of the compound, allowing it to interact with lipid membranes and proteins. The pyrroline ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways.
相似化合物的比较
1-Adamantylamine: Similar in structure but with an amine group instead of a pyrroline ring.
1-Adamantylmethanol: Contains a hydroxyl group instead of a pyrroline ring.
2-(1-Adamantyl)-1H-imidazole: Features an imidazole ring instead of a pyrroline ring.
Uniqueness: 5-(1-adamantyl)-3,4-dihydro-2H-pyrrole is unique due to the combination of the adamantyl moiety and the pyrroline ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
属性
CAS 编号 |
180258-71-3 |
|---|---|
分子式 |
C14H21N |
分子量 |
203.32 g/mol |
IUPAC 名称 |
5-(1-adamantyl)-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C14H21N/c1-2-13(15-3-1)14-7-10-4-11(8-14)6-12(5-10)9-14/h10-12H,1-9H2 |
InChI 键 |
UJTBQGPWLGJKKB-UHFFFAOYSA-N |
SMILES |
C1CC(=NC1)C23CC4CC(C2)CC(C4)C3 |
规范 SMILES |
C1CC(=NC1)C23CC4CC(C2)CC(C4)C3 |
同义词 |
2H-Pyrrole, 3,4-dihydro-5-tricyclo[3.3.1.13,7]dec-1-yl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


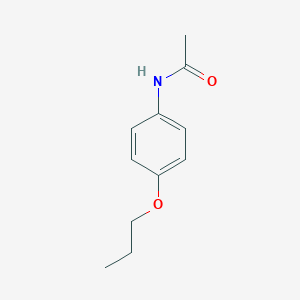
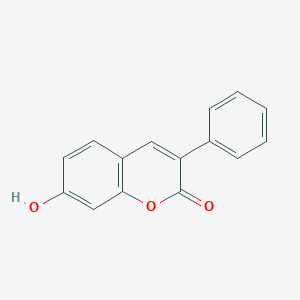
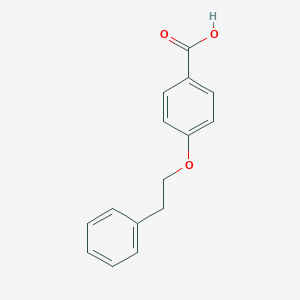
![2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B183612.png)

![Imidazo[1,2-a]pyridin-5-amine](/img/structure/B183615.png)
![3-[(3-Bromobenzyl)amino]propan-1-ol](/img/structure/B183618.png)
